
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol is a complex organic compound with the molecular formula C13H17NOS It features a thiophene ring substituted with a piperidin-1-ylmethyl group and a prop-2-yn-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is functionalized to introduce the piperidin-1-ylmethyl group.
Introduction of the Prop-2-yn-1-ol Group: The prop-2-yn-1-ol group is then introduced through a series of reactions, such as alkylation or acylation, followed by reduction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-(Pyridin-3-yl)-2-thienyl)prop-2-yn-1-ol: This compound features a pyridine ring instead of a piperidine ring.
5-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde: This compound has an aldehyde group instead of a prop-2-yn-1-ol group.
Uniqueness
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-ol is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NOS |
|---|---|
Molecular Weight |
235.35 g/mol |
IUPAC Name |
3-[5-(piperidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C13H17NOS/c15-8-4-5-12-9-13(16-11-12)10-14-6-2-1-3-7-14/h9,11,15H,1-3,6-8,10H2 |
InChI Key |
OULQJUJJUBLCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CS2)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



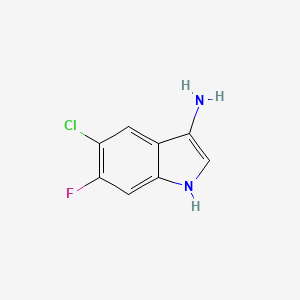
![tert-butyl (3R)-3-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate](/img/structure/B13636012.png)


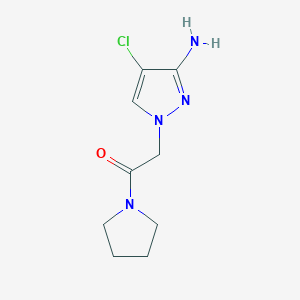

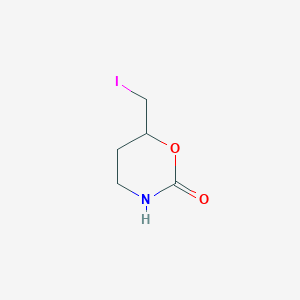
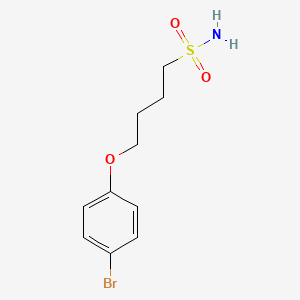
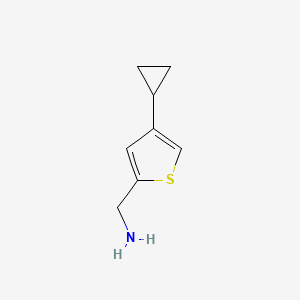
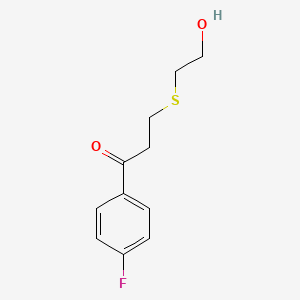

![2-(5-Amino-1h,2'h-[3,3'-bipyrazol]-1-yl)ethan-1-ol](/img/structure/B13636059.png)

